molecular formula C13H13BO2 B1521076 (4-Benzylphenyl)boronic acid CAS No. 56311-13-8

(4-Benzylphenyl)boronic acid

Cat. No.: B1521076
CAS No.: 56311-13-8
M. Wt: 212.05 g/mol
InChI Key: LPXRLRBXBWDOPK-UHFFFAOYSA-N
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Description

(4-Benzylphenyl)boronic acid is a useful research compound. Its molecular formula is C13H13BO2 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(4-Benzylphenyl)boronic acid plays a crucial role in various biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds with active site residues. These interactions can modulate enzyme activity, making this compound a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors. Additionally, this compound can bind to diols and other biomolecules, facilitating its use in sensing and diagnostic applications .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For example, this compound has been shown to inhibit tyrosine kinases, leading to altered phosphorylation patterns and downstream signaling events. Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. These changes can impact cellular metabolism, proliferation, and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with nucleophilic residues such as serine, threonine, and cysteine in enzyme active sites. This interaction can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, this compound can interact with transcription factors and other regulatory proteins, influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to factors such as stability and degradation. This compound is generally stable under physiological conditions, but prolonged exposure to aqueous environments can lead to hydrolysis and loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can exhibit off-target effects and potential toxicity, including disruption of cellular homeostasis and induction of oxidative stress. Threshold effects have been observed, where a critical concentration of this compound is required to achieve desired biochemical outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can modulate metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. For example, this compound can inhibit glycolytic enzymes, resulting in altered glucose metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through interactions with targeting peptides or protein complexes. The localization of this compound can impact its activity and function, as it may interact with different biomolecules in distinct cellular compartments .

Properties

IUPAC Name

(4-benzylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9,15-16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXRLRBXBWDOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662949
Record name (4-Benzylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56311-13-8
Record name (4-Benzylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.